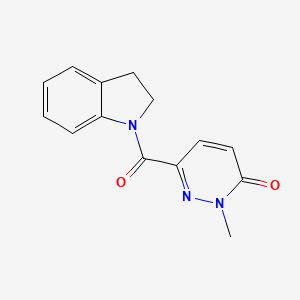
4-(bencilsulfonil)-N,N-difenilpiperidina-1-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with benzylsulfonyl and diphenylcarboxamide groups, which contribute to its distinctive chemical properties.
Aplicaciones Científicas De Investigación
4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine ring, followed by the introduction of the benzylsulfonyl and diphenylcarboxamide groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency. Additionally, purification methods like recrystallization and chromatography are used to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzylsulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfonyl group yields sulfone derivatives, while reduction of the carboxamide group produces amine derivatives.
Mecanismo De Acción
The mechanism of action of 4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understanding its full mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
4-benzylsulfonyl-5-polyfluoroalkyl-ν-triazoles: These compounds share the benzylsulfonyl group but differ in their triazole ring structure.
N,N-diphenylpiperidine derivatives: Compounds with similar piperidine and diphenylcarboxamide moieties but different substituents.
Uniqueness
4-(benzylsulfonyl)-N,N-diphenylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
4-benzylsulfonyl-N,N-diphenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c28-25(27(22-12-6-2-7-13-22)23-14-8-3-9-15-23)26-18-16-24(17-19-26)31(29,30)20-21-10-4-1-5-11-21/h1-15,24H,16-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGHDIBECOWTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2514414.png)
![[(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate](/img/structure/B2514415.png)

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2514417.png)

![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(thiophen-2-yl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B2514420.png)
![2-[(5-Chloropyrimidin-2-yl)amino]-1-(thiophen-2-yl)-1-(thiophen-3-yl)ethan-1-ol](/img/structure/B2514424.png)

![S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate](/img/structure/B2514426.png)




![(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2514435.png)
